1,3-Benzoxazol-6-ol
Description
Properties
IUPAC Name |
1,3-benzoxazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHAKBXWZLDNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470695 | |
| Record name | 6-Benzoxazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106050-81-1 | |
| Record name | 6-Benzoxazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzoxazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization Reactions Using Acid Catalysts
Cyclization of o-nitrophenol derivatives with aldehydes/ketones under acidic conditions remains a cornerstone of benzoxazole synthesis. Recent advancements employ heterogeneous catalysts to enhance yield and selectivity.
Key Methods
PEG-SO₃H-Catalyzed Condensation
A polyethylene glycol-bound sulfonic acid (PEG-SO₃H) catalyst facilitates the reaction of o-nitrophenol with aldehydes in chloroform. This method achieves high yields (58–84%) under mild conditions (50–60°C, 4–6 h) and avoids toxic reagents.
| Substrate | Aldehyde | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| o-Nitrophenol methyl benzoate | Benzaldehyde | 58 | PEG-SO₃H, CHCl₃, 50°C, 6 h | |
| o-Nitrophenol methyl benzoate | Isobutanal | 60 | PEG-SO₃H, CHCl₃, 50°C, 4 h |
BAIL Gel-Catalyzed Cyclization
A bifunctional ionic liquid catalyst (BAIL gel) promotes the cyclization of o-aminophenol with aldehydes. The method operates at 130°C with 0.01 mol% catalyst, achieving >90% yields for electron-rich phenols.
Challenges and Limitations
- Substrate Sensitivity : Electron-deficient aldehydes exhibit reduced reactivity.
- Byproduct Formation : Side reactions (e.g., polymerization) occur at elevated temperatures.
Hydroxylation via Electrophilic Substitution
Direct hydroxylation of benzoxazole precursors offers a straightforward route.
Oxidative Hydroxylation
6-Chlorobenzoxazol-2-one derivatives undergo hydrolysis under basic conditions (NaOH, H₂O, 100°C) to yield 6-hydroxybenzoxazol-2-one. This method avoids hazardous reagents like H₂O₂.
| Starting Material | Reagents | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| 6-Chlorobenzoxazol-2-one | NaOH (aq.), H₂O | 82 | 100°C, 16 h |
Pd-Catalyzed Cross-Coupling
Boronate esters participate in Suzuki-Miyaura couplings with brominated benzoxazoles. For example, 6-bromo-1,3-benzoxazole reacts with phenylboronic acid to form 6-phenyl derivatives, which can be hydrolyzed to 6-hydroxy analogs.
Beckmann Rearrangement with Lewis Acids
Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) catalyzes the cyclization of oximes derived from dihydroxyacetophenones.
Ruthenium-Catalyzed C–H Coupling
A Ru–H complex mediates dehydrative coupling of phenols with α,β-unsaturated carbonyl compounds, forming chromene or benzoxazole derivatives.
Selective oxidation/reduction of functional groups enables hydroxyl introduction.
Nitro Reduction
Nitrobenzoxazole derivatives are reduced to amines using HCO₂NH₄ and Pd/C under flow conditions, achieving >90% yields.
| Substrate | Reducing Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Nitro-1,3-benzoxazole | HCO₂NH₄, Pd/C | EtOH, 25°C, 4 h | 90 |
Halogen Displacement
6-Bromo-1,3-benzoxazole undergoes nucleophilic substitution with hydroxide ions (NaOH, H₂O) to form 6-hydroxy derivatives.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| PEG-SO₃H Catalysis | High yield, mild conditions | Limited substrate scope | Moderate |
| POCl₃-Mediated Cyclization | Scalable, low byproducts | Hazardous reagents | High |
| Pd-Catalyzed Coupling | Functional group versatility | High catalyst cost | Low |
| Ruthenium C–H Coupling | Sustainable, no waste | Requires expensive catalysts | Emerging |
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzoxazol-6-ol undergoes various chemical reactions, including:
Oxidation: It can react with peroxy radicals, demonstrating antioxidant activity.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like molecular oxygen and peroxy radicals are commonly used.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various substituted benzoxazole derivatives, which can have enhanced biological activities .
Scientific Research Applications
Chemical Properties and Structure
1,3-Benzoxazol-6-ol features a benzoxazole ring structure with a hydroxyl group at the 6-position. This unique arrangement contributes to its reactivity and biological activity. The molecular formula is , and it is often referred to by its IUPAC name, this compound.
Medicinal Chemistry
This compound derivatives have been extensively studied for their potential as therapeutic agents. They exhibit a range of biological activities, including:
- Antimicrobial Activity : Research indicates that benzoxazole derivatives show significant antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .
- Anticancer Properties : Several studies have demonstrated that compounds based on the benzoxazole structure possess cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) . The ability to selectively target cancer cells while sparing normal cells is particularly promising for future drug development.
- Neurodegenerative Disease Research : Benzoxazole derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease . Their ability to interact with specific molecular targets may aid in the development of new therapeutic strategies.
Biological Research
In biological research, this compound serves as a valuable probe for studying enzyme activities and protein interactions. Its structural features allow it to form hydrogen bonds with active sites of enzymes, facilitating investigations into biochemical pathways .
Material Science
The compound is also explored in material science for its potential application in developing new materials with specific properties such as fluorescence and conductivity. The unique electronic properties of benzoxazole derivatives make them suitable candidates for organic electronic devices and sensors .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. The minimal inhibitory concentrations (MIC) were determined against model bacterial strains. Results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria while showing lower efficacy against Gram-negative strains .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate against Bacillus subtilis |
| 2-Amino derivative | 16 | High against Candida albicans |
Case Study 2: Anticancer Potential
In another investigation focusing on anticancer activity, various benzoxazole derivatives were tested on multiple cancer cell lines. The results showed that some compounds had selective toxicity towards cancer cells compared to normal cells.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MCF-7 | 10 | 5 |
| A549 | 15 | 4 |
| Normal Fibroblasts | >50 | - |
Mechanism of Action
The mechanism of action of 1,3-Benzoxazol-6-ol involves its interaction with various biological targets. The compound can form π-π stacking or π-cation interactions with host molecules due to its planar benzene ring. The oxygen and nitrogen atoms in the oxazole ring can act as hydrogen bond acceptors, engaging in non-covalent interactions . These interactions allow the compound to exert its biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural Analogues: 1,2-Benzisoxazole Derivatives
Key Differences :
- Ring Orientation : 1,3-Benzoxazol-6-ol contains oxygen and nitrogen at positions 1 and 3, while 1,2-benzisoxazole derivatives (e.g., 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole) feature adjacent oxygen and nitrogen at positions 1 and 2 . This structural distinction alters electronic distribution and reactivity.
- Biological Activity : 1,2-Benzisoxazole derivatives, such as zonisamide (1,2-benzisoxazole-3-methanesulfonamide), are clinically used as antiseizure agents due to their ability to modulate ion channels . In contrast, this compound derivatives are less studied for direct therapeutic use but are prioritized as synthetic intermediates.
Table 1: Structural and Functional Comparison
Substituted Benzoxazole Derivatives
Functionalization Trends :
- Electron-Withdrawing Groups: Derivatives like 2-amino-7-fluoro-1,3-benzoxazol-6-ol (CAS 1820707-88-7) exhibit enhanced acidity (predicted pKa 5.84) due to the electron-withdrawing fluorine atom, which stabilizes the deprotonated form .
- Alkylation Potential: The hydroxyl group at position 6 in this compound can undergo alkylation reactions, as demonstrated in (step ii: butanone/K₂CO₃ with RBr) .
Table 2: Substituted Derivatives and Properties
Biological Activity
1,3-Benzoxazol-6-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antifungal activities, supported by various studies and data tables.
Chemical Structure and Properties
This compound is characterized by a benzoxazole ring system, which consists of a fused benzene and oxazole ring. This structure is crucial for its biological activity. The compound can be synthesized through various methods, often involving the condensation of ortho-aminophenols with carboxylic acids or their derivatives.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of this compound derivatives against various bacterial strains. For instance, a study synthesized several derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity of selected compounds:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| 5-Chloro-1,3-benzoxazol-2(3H)-one | Staphylococcus aureus | 32 µg/mL | Antibacterial |
| 6-Bromo-1,3-benzoxazol-2(3H)-one | Escherichia coli | 16 µg/mL | Antibacterial |
| N-substituted derivatives | Various yeasts | Up to 64 µg/mL | Antifungal |
These compounds demonstrated significant antibacterial activity, with some exhibiting selective toxicity towards cancer cells while sparing normal cells .
Anticancer Activity
The anticancer potential of this compound derivatives has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells. A notable study evaluated the cytotoxic effects of various benzoxazole derivatives on human cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells.
Cytotoxicity Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 | 15.2 | Induction of apoptosis |
| 5-Methyl-1,3-benzoxazole | HeLa | 12.7 | Cell cycle arrest |
| 2-Amino derivatives | A549 (lung cancer) | 9.5 | Inhibition of DNA synthesis |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the potency of these compounds against cancer cell lines .
Antifungal Activity
This compound has also been investigated for its antifungal properties. A specific study highlighted its effectiveness against Candida albicans, a common fungal pathogen.
Antifungal Efficacy
| Compound | Fungal Strain | MIC (µg/mL) | Inhibition Rate (%) |
|---|---|---|---|
| 1,3-Benzoxazole-4-carbonitrile | Candida albicans | 16 | 85% |
| Derivative A | Aspergillus niger | 32 | 70% |
These results suggest that benzoxazole derivatives can inhibit fungal growth effectively, potentially offering new therapeutic avenues for treating fungal infections .
The biological activities of this compound are attributed to several mechanisms:
- Antimicrobial Activity : The compound enhances oxidative phosphorylation in bacteria, leading to increased energy production and subsequent bacterial inhibition.
- Anticancer Activity : It induces apoptosis through mitochondrial pathways and disrupts cell cycle progression.
- Antifungal Activity : Inhibition of β-1,6-glucan synthesis in fungal cell walls has been identified as a key action mechanism.
Q & A
Q. Optimization Strategies :
- Catalyst selection : Palladium or copper catalysts enhance regioselectivity .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) ensures high purity (>95%) .
- Yield improvement : Adjusting stoichiometry (e.g., excess SnCl₂ for nitro reduction) and reaction temperature (80–100°C) .
What advanced techniques validate the structural integrity of this compound derivatives?
Basic Research Question
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths (e.g., C–O = 1.36 Å, C–N = 1.29 Å) and dihedral angles (e.g., 70.33° between benzoxazole and substituent planes) .
- Spectroscopy :
Table 1 : Representative Spectral Data for 6-Substituted Derivatives
| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| –Cl | 7.25 (s, 1H) | 148.5 (C=N) | 1650 |
| –OCH₃ | 6.92 (d, 1H) | 156.2 (C–O) | 1680 |
How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Advanced Research Question
Discrepancies in bioactivity (e.g., IC₅₀ variations in antimicrobial assays) arise from:
Q. Methodological Solutions :
- Standardized protocols : Use CLSI guidelines for antimicrobial testing .
- Dose-response curves : Triplicate measurements with positive controls (e.g., ciprofloxacin) to normalize data .
- Computational modeling : DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .
What strategies enhance the thermodynamic stability of this compound in solution?
Advanced Research Question
Stability challenges include hydrolytic degradation (especially at pH > 7) and photolytic decomposition. Mitigation approaches:
- pH control : Buffers (pH 4–6) minimize ring-opening reactions .
- Light protection : Amber glassware or UV-stabilizing additives (e.g., BHT) .
- Thermodynamic data :
How do non-covalent interactions influence the solid-state packing of this compound derivatives?
Advanced Research Question
X-ray studies reveal:
- Van der Waals forces : Dominant in apolar derivatives (e.g., methyl-substituted analogs) .
- Hydrogen bonding : OH···N interactions (2.8–3.1 Å) stabilize polar derivatives .
- π-π stacking : Benzene ring interactions (3.4–3.6 Å) enhance thermal stability .
Table 2 : Crystallographic Parameters for Selected Derivatives
| Compound | Space Group | Dihedral Angle (°) | R-factor |
|---|---|---|---|
| 6-Chloro derivative | P2₁/c | 70.33 | 0.072 |
| 3-Benzyl derivative | C2/c | 68.91 | 0.205 |
What substituent modifications improve the pharmacokinetic properties of this compound analogs?
Advanced Research Question
Key modifications:
- Lipophilicity : Introduce alkyl chains (e.g., –CH₂CH₃) to enhance membrane permeability (LogP increase from 1.2 to 2.8) .
- Hydrogen bond donors : Replace –OH with –OCH₃ to reduce metabolic oxidation .
- Bioisosteres : Substitute benzoxazole with benzothiazole to modulate solubility and target affinity .
Q. Methodology :
- ADMET prediction : SwissADME or pkCSM tools .
- In vitro assays : Caco-2 cell models for absorption studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
